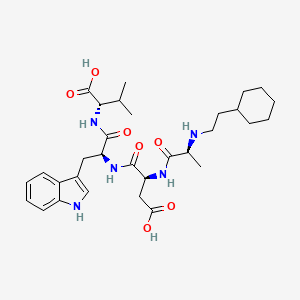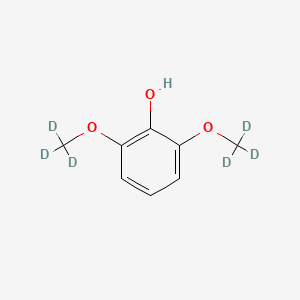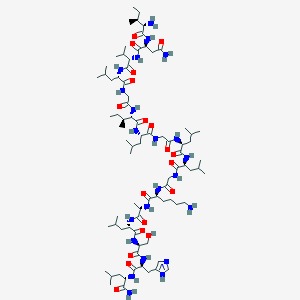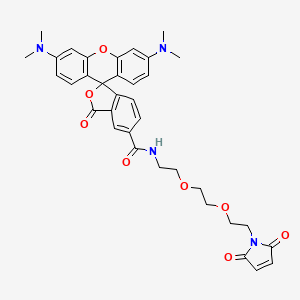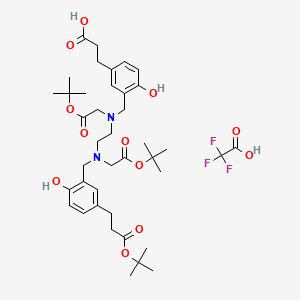
HBED-CC-tris(tert-butyl ester) (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HBED-CC-tris(tert-butyl ester) (TFA) is a derivative of HBED-CC, a bifunctional chelating agent. This compound is known for its ability to tightly chelate trivalent radiometals, such as gallium-68, at ambient temperature. It has garnered significant interest in the field of radiopharmacy, particularly for tumor imaging applications .
Méthodes De Préparation
The synthesis of HBED-CC-tris(tert-butyl ester) involves multiple steps. A convenient and cost-efficient method has been reported, which includes the following key steps :
Synthesis of the Intermediate: The process begins with the preparation of an intermediate compound, which is then subjected to further reactions.
Formation of the Ester: The intermediate is reacted with tert-butyl ester to form the desired HBED-CC-tris(tert-butyl ester).
Purification: The final product is purified to ensure high purity and yield.
Analyse Des Réactions Chimiques
HBED-CC-tris(tert-butyl ester) undergoes various chemical reactions, including:
Chelation: It forms strong complexes with trivalent radiometals, such as gallium-68.
Substitution Reactions: The compound can undergo substitution reactions with other chemical groups, depending on the reaction conditions.
Oxidation and Reduction:
Applications De Recherche Scientifique
HBED-CC-tris(tert-butyl ester) has several scientific research applications, including :
Radiopharmacy: It is used as a radiolabeling precursor for the synthesis of non-symmetric HBED-CC-based radiopharmaceuticals.
Tumor Imaging: The compound is employed in tumor imaging applications due to its ability to chelate radiometals like gallium-68.
Agricultural Research: It is also used in agricultural research for various purposes.
Mécanisme D'action
The mechanism of action of HBED-CC-tris(tert-butyl ester) involves its ability to chelate trivalent radiometals. The compound forms strong complexes with these metals, which can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the radiometal ions and the chelating agent itself .
Comparaison Avec Des Composés Similaires
HBED-CC-tris(tert-butyl ester) is unique due to its monovalent nature, which distinguishes it from other HBED-CC variants. Similar compounds include :
HBED-CC: A bifunctional hexadentate ligand with an N2O4 donor set.
HBED-CC-bis(tert-butyl ester): Another variant of HBED-CC with different ester groups.
HBED-CC-mono(tert-butyl ester): A variant with a single tert-butyl ester group.
These compounds share similar chelating properties but differ in their specific applications and chemical structures.
Propriétés
Formule moléculaire |
C40H57F3N2O12 |
|---|---|
Poids moléculaire |
814.9 g/mol |
Nom IUPAC |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H56N2O10.C2HF3O2/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44;3-2(4,5)1(6)7/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44);(H,6,7) |
Clé InChI |
ICHZMFCUYSPZHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



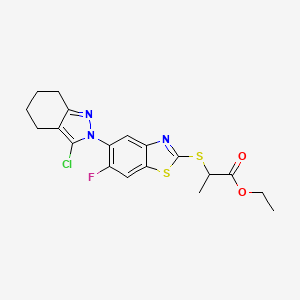

![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
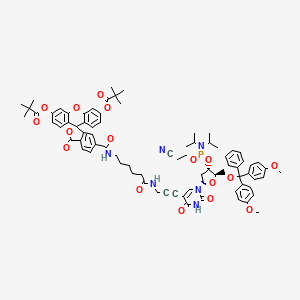
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)

